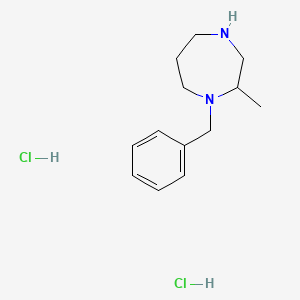1-Benzyl-2-methyl-1,4-diazepane dihydrochloride
CAS No.: 2230799-77-4
Cat. No.: VC4257747
Molecular Formula: C13H22Cl2N2
Molecular Weight: 277.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2230799-77-4 |
|---|---|
| Molecular Formula | C13H22Cl2N2 |
| Molecular Weight | 277.23 |
| IUPAC Name | 1-benzyl-2-methyl-1,4-diazepane;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H |
| Standard InChI Key | HLOQSVPYAOGOQE-UHFFFAOYSA-N |
| SMILES | CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-Benzyl-2-methyl-1,4-diazepane dihydrochloride belongs to the diazepane family, a seven-membered ring containing two nitrogen atoms. The parent compound, 1-benzyl-2-methyl-1,4-diazepane, features a benzyl group at position 1 and a methyl group at position 2 of the diazepane ring . Protonation of the amine groups with hydrochloric acid yields the dihydrochloride salt, enhancing its solubility in polar solvents . The molecular formula is C₁₃H₂₂Cl₂N₂, with a molecular weight of 277.23 g/mol .
Key Structural Features:
-
Diazepane Core: A saturated seven-membered ring with nitrogen atoms at positions 1 and 4.
-
Substituents: A benzyl group (C₆H₅CH₂-) at position 1 and a methyl group (-CH₃) at position 2.
-
Salt Form: Two hydrochloride moieties neutralizing the basic nitrogen centers .
Spectroscopic and Computational Data
The compound’s SMILES notation (CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl) and InChIKey (FBACUGZJIQWNBG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . Computational analyses predict a Topological Polar Surface Area (TPSA) of 15.3 Ų, indicating moderate polarity, and an XLogP3 value of 1.9, reflecting moderate lipophilicity . The hydrogen bond donor/acceptor counts (1 donor, 2 acceptors) further clarify its interaction potential in biological systems .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base due to ionic interactions. Experimental data suggest solubility in polar solvents such as water, methanol, and acetonitrile . Stability studies indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions, necessitating storage in anhydrous environments.
Thermal and Spectral Characteristics
Differential Scanning Calorimetry (DSC) of related diazepane derivatives reveals melting points above 150°C, though specific data for this salt remain unpublished . Nuclear Magnetic Resonance (NMR) spectra for the parent compound show characteristic signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.0–1.2 ppm) .
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 277.23 g/mol | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 2 |
Synthesis and Manufacturing
Synthetic Pathways
The parent compound, 1-benzyl-2-methyl-1,4-diazepane, is typically synthesized via reductive amination of appropriate precursors. Conversion to the dihydrochloride salt involves treatment with hydrochloric acid under controlled conditions . A patented resolution process for a structurally related compound, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, employs cocrystallization with (R)-TED (tartaric acid derivative) to achieve enantiomeric excess >99% . While this method is specific to carboxylate derivatives, it underscores the broader applicability of diazepane intermediates in asymmetric synthesis .
Optimization Challenges
Key challenges in large-scale production include:
-
Purification: Removing byproducts from reductive amination.
-
Enantiomeric Control: Achieving high chiral purity without costly chromatography.
-
Salt Formation: Ensuring stoichiometric protonation without over-acidification .
| Hazard Statement | Code | Description |
|---|---|---|
| Acute Toxicity | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H318 | Causes serious eye damage |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Research Gaps and Future Directions
Unresolved Questions
-
In Vivo Toxicity: No published studies address chronic exposure effects.
-
Catalytic Utility: Potential in organocatalysis remains unexplored.
-
Polymer Compatibility: Suitability as a monomer in specialty polymers.
Recommendations for Future Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume